molecular formula C9H21N3 B163003 1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine CAS No. 128364-93-2

1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine

Cat. No.: B163003
CAS No.: 128364-93-2
M. Wt: 171.28 g/mol
InChI Key: AMRUZIPWZWKBTL-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine is an organic compound with the molecular formula C9H21N3. This compound is characterized by a piperazine ring substituted with two methyl groups at positions 2 and 5, and a propan-2-amine group attached to the nitrogen atom of the piperazine ring. It is a clear, pale liquid with a boiling point of 220.44°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine typically involves the reaction of 2,5-dimethylpiperazine with 2-bromo-1-propanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

  • 2-Methyl-1-(4-methylpiperazin-1-yl)propan-2-amine
  • 3-(2,5-Dimethylpiperazin-1-YL)propan-1-amine

Comparison: 1-(2,5-Dimethylpiperazin-1-YL)propan-2-amine is unique due to its specific substitution pattern on the piperazine ring and the presence of the propan-2-amine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2,5-dimethylpiperazin-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-7(10)5-12-6-8(2)11-4-9(12)3/h7-9,11H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRUZIPWZWKBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1CC(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561309
Record name 1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128364-93-2
Record name 1-(2,5-Dimethylpiperazin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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